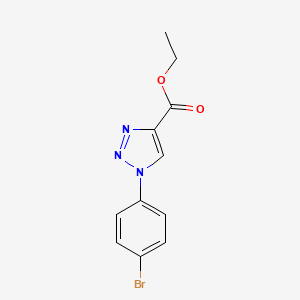

ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a bromophenyl substituent at position 1 and an ester group at position 4. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility, enabling applications in drug discovery (e.g., as kinase inhibitors or antimicrobial agents) and coordination chemistry (via halogen bonding with the bromine atom) . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions between aryl azides and β-ketoesters .

Properties

IUPAC Name |

ethyl 1-(4-bromophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTICRDCSDHGFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a cycloaddition reaction between an azide and an alkyne. One common method is the Huisgen 1,3-dipolar cycloaddition, which is catalyzed by copper(I) ions. The reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables functionalization of the aromatic ring:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C, K₂CO₃, 12 h | 4-Aminophenyl-triazole derivative | |

| Thiols (e.g., HSPh) | DMSO, 100°C, 8 h | 4-Thiophenyl-triazole derivative | |

| Sodium methoxide | Methanol, reflux, 6 h | 4-Methoxyphenyl-triazole derivative |

The reaction mechanism involves deprotonation of the nucleophile, followed by attack at the para position to the bromine. The electron-withdrawing triazole ring enhances the electrophilicity of the bromophenyl group.

Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Yield | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85% | 4-Biphenyl-triazole derivative |

| 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos | 78% | 4-(4-Methylbiphenyl)-triazole derivative |

Reactions are typically conducted in THF/H₂O (3:1) at 80–90°C for 12 h . The triazole ring stabilizes intermediates via coordination to palladium.

Oxidation and Reduction

The triazole ring and ester group undergo redox transformations:

Oxidation

-

Triazole ring : Reacts with H₂O₂/CH₃COOH to form N-oxide derivatives.

-

Ester group : Oxidized to carboxylic acid using KMnO₄ in acidic conditions.

Reduction

-

Ester group : Reduced to alcohol using LiAlH₄ in THF (0°C to room temperature).

Ester Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions:

| Conditions | Product | Application |

|---|---|---|

| 1M NaOH, 70°C, 4 h | 1-(4-Bromophenyl)-1H-triazole-4-carboxylic acid | Precursor for amide synthesis |

| HCl (conc.), reflux, 6 h | Same as above | Drug intermediate |

Cycloaddition and Cyclization

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:

Amination at the Triazole 5-Position

-

Treatment with NaN₃ and subsequent Staudinger reaction introduces amino groups.

Mechanistic Insights

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Isomerism

Positional Isomers :

- Ethyl 4-(4-Bromophenyl)-1H-1,2,3-Triazole-5-Carboxylate (CAS: 1352925-70-2): This isomer has the bromophenyl group at position 4 and the ester at position 5. Its distinct regiochemistry leads to differences in dipole moments and crystal packing compared to the target compound .

- Ethyl 5-(4-Bromophenyl)-1H-1,2,3-Triazole-4-Carboxylate (2h): Characterized by $^1$H NMR (DMSO-$d_6$: δ 8.25 (s, 1H), 4.30 (q, 2H), 1.30 (t, 3H)), this isomer exhibits altered electronic properties due to substituent positioning, influencing reactivity in subsequent derivatizations .

Key Insight : Positional isomerism significantly impacts physicochemical properties. For example, melting points vary due to differences in intermolecular interactions (e.g., halogen bonding in bromophenyl derivatives vs. hydrogen bonding in pyridinyl analogues) .

Substituent Functional Groups

Electron-Withdrawing Groups (EWGs):

- Nitro Substituents : Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate () exhibits enhanced electrophilicity at the triazole ring compared to bromophenyl derivatives, facilitating nucleophilic substitutions. The nitro group also increases thermal stability (m.p. >200°C) .

- Formyl Groups : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () undergoes ring-chain tautomerism, forming cyclic hemiacetals in solution. This behavior is absent in the bromophenyl analogue, highlighting the role of the formyl group in dynamic equilibria .

Electron-Donating Groups (EDGs):

Spectroscopic and Crystallographic Data

Biological Activity

Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C12H12BrN3O2

- Molecular Weight: 312.14 g/mol

- CAS Number: 387360-19-2

The compound is characterized by a triazole ring substituted with a bromophenyl group and an ethyl ester moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit promising antibacterial properties. This compound has been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| This compound | B. subtilis | 10 µg/mL |

| Penicillin | B. subtilis | 1 µg/mL |

The compound showed effective inhibition against both E. coli and B. subtilis, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated in vitro against various cancer cell lines.

Table 2: Anticancer Activity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 15.0 | Doxorubicin | 0.5 |

| HePG-2 (Liver) | 20.0 | Cisplatin | 5.0 |

| HCT116 (Colon) | 18.0 | Gemcitabine | 10.0 |

The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HePG-2) cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: The triazole ring is known to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .

- Cell Cycle Arrest: Studies indicate that the compound may induce apoptosis in cancer cells by disrupting microtubule assembly and triggering caspase activation .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Antibacterial Efficacy: A series of experiments showed that compounds similar to this compound exhibited potent antibacterial activity comparable to traditional antibiotics .

- Anticancer Studies: In vitro studies on various cancer cell lines revealed that triazole derivatives could significantly reduce cell viability and induce apoptosis through caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.